

# solubility and stability of Meliasenin B

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An In-depth Technical Guide to the Solubility and Stability of Melatonin

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule with a wide range of physiological functions, including the regulation of circadian rhythms, antioxidant defense, and immune modulation.[1][2] Its therapeutic potential is being explored for a variety of conditions, from sleep disorders to neurodegenerative diseases and cancer.[2] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the development of effective and reliable pharmaceutical formulations. This technical guide provides a comprehensive overview of the solubility and stability of melatonin, along with detailed experimental protocols and visual representations of its degradation pathways to aid researchers and formulation scientists.

# **Physicochemical Properties**

Pure melatonin is an off-white crystalline powder with a molecular weight of 232.28 g/mol .[1][3] It has a melting point ranging from 116.5°C to 118°C and a boiling point of 512.8°C.[3] The molecule's indole moiety functionalized with a 3-amide group and a 5-alkoxy group contributes to its amphiphilic nature, allowing it to readily cross biological membranes.[3]

# **Solubility of Melatonin**



The solubility of melatonin has been investigated in a variety of solvents, which is a critical factor for designing diverse dosage forms, from oral tablets to parenteral injections.

# **Solubility in Common Solvents**

The following table summarizes the solubility of melatonin in various organic solvents and water.

Solvent	Solubility (mg/g)	Temperature (°C)	Reference
Propylene Glycol	3.6 - 3.8	25	[4]
Glycofurol	10.5 - 11.1	25	[4]
Dimethyl Sulfoxide (DMSO)	Soluble	Not Specified	[5]
N,N- dimethylformamide (DMF)	Soluble	Not Specified	[5]
Water	Insoluble	Not Specified	[6]
Chloroform	Insoluble	Not Specified	[6]
Petroleum Ether	Insoluble	Not Specified	[6]
1 mol/L NaOH	Soluble	Not Specified	[6]
1 mol/L KOH	Soluble	Not Specified	[6]

# **Solubility in Alcohols and Esters**

A study systematically measured the mole fraction solubility of melatonin in various alcohols and esters at different temperatures. The data indicates a positive correlation between temperature and solubility.



Solvent	Mole Fraction Solubility (at 298.15 K)
Methanol	0.03570
Ethanol	0.02536
n-Propanol	0.01965
n-Butanol	0.01524
n-Pentanol	0.01450
i-Butanol	0.01267
n-Hexanol	0.01136
Methyl Acetate	0.008498
Ethyl Acetate	0.006587
n-Propyl Acetate	0.004280
n-Butyl Acetate	0.003410
n-Pentyl Acetate	0.02990

Data adapted from a study on the solubility of melatonin in twelve pure solvents.[7]

# **Stability of Melatonin**

The stability of melatonin is influenced by several factors, including pH, temperature, and light exposure. Understanding these factors is crucial for ensuring the potency and safety of melatonin-containing products throughout their shelf life.

# Effect of pH

Melatonin's stability is significantly affected by the pH of the solution. It is most stable at an acidic pH (pH 1) and its degradation increases as the pH rises.[8] One study investigating melatonin stability in phosphate buffers at various pH levels (1.2, 2, 4, 7.4, 7, 10, and 12) showed that up to 30% of the melatonin degraded over 21 days across all pH ranges.[4]

## **Effect of Temperature**



Thermal degradation of melatonin follows first-order reaction kinetics.[8] The rate of degradation increases with increasing temperature. For instance, after 6 hours of incubation, the remaining concentration of melatonin was approximately 85% at 60°C, while it decreased to 64%, 52%, and 37% at 70°C, 80°C, and 90°C, respectively.[8]

## **Effect of Light**

Exposure to light, particularly UV radiation, can lead to the degradation of melatonin.[9] Photostability studies have shown a high percentage of melatonin degradation in solution upon irradiation.[10] Therefore, it is recommended to protect melatonin solutions and formulations from light.

## **Stability in Formulations**

The stability of melatonin can be enhanced in specific formulations. For example, melatonin in hard capsules containing microcrystalline cellulose was found to be stable for 18 months when stored at 25°C and 60% relative humidity.[9][11] In contrast, melatonin in an oral adhesive paste showed significant degradation under irradiation.[10]

# **Experimental Protocols**Solubility Determination

A common method for determining the solubility of melatonin involves the following steps:

- Preparation of Supersaturated Solutions: An excess amount of melatonin is added to the solvent of interest in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
- Sample Collection and Filtration: An aliquot of the supernatant is withdrawn and filtered through a membrane filter (e.g., 0.45 μm) to remove any undissolved solid.
- Quantification: The concentration of melatonin in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

# **Stability Testing (Forced Degradation Studies)**



Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of melatonin. A typical protocol involves subjecting melatonin solutions to various stress conditions:

- Acidic and Basic Hydrolysis: Melatonin solutions are treated with strong acids (e.g., 5 M HCl) and bases (e.g., 2 M NaOH) at elevated temperatures (e.g., 70°C) for a defined period.[9]
- Oxidative Degradation: The solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H<sub>2</sub>O<sub>2</sub>) at an elevated temperature (e.g., 80°C).[9]
- Photodegradation: The solution is exposed to UV light (e.g., λ=365 nm) for a specified duration.[9]
- Thermal Degradation: The solution is heated at various temperatures (e.g., 60, 70, 80, and 90°C) for different time intervals.[8]
- Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate and quantify the parent drug and its degradation products.

# High-Performance Liquid Chromatography (HPLC) Method for Quantification

A reliable RP-HPLC method is crucial for both solubility and stability studies. A typical HPLC system for melatonin analysis would include:

- Column: A C18 column (e.g., 150 mm × 4.6 mm, 3 μm).[9]
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.5% acetic acid) and organic solvents (e.g., methanol and acetonitrile) in a specific ratio (e.g., 5:4:1, v/v/v).[12]
- Flow Rate: 1 mL/min.[9]
- Detection: UV detection at 220 nm or 250 nm.[12]
- Temperature: 40°C.[9]

# **Degradation Pathways of Melatonin**



Melatonin can be degraded through two primary pathways: the indolic and the kynuric pathways. These pathways can occur both enzymatically in vivo and non-enzymatically under stress conditions.

#### **Indolic Degradation Pathway**

The main enzymatic degradation pathway for melatonin in the liver involves hydroxylation at the C6 position by cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP1B1) to form 6-hydroxymelatonin. This metabolite is then conjugated with sulfate or glucuronide for excretion. [13][14]



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Caption: Major Indolic Degradation Pathway of Melatonin.

#### **Kynuric Degradation Pathway**

The kynuric pathway involves the cleavage of the indole ring. Melatonin can be converted to N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK) either enzymatically or non-enzymatically through the action of free radicals or UVB radiation.[13][14] AFMK can be further metabolized to N¹-acetyl-5-methoxykynuramine (AMK).



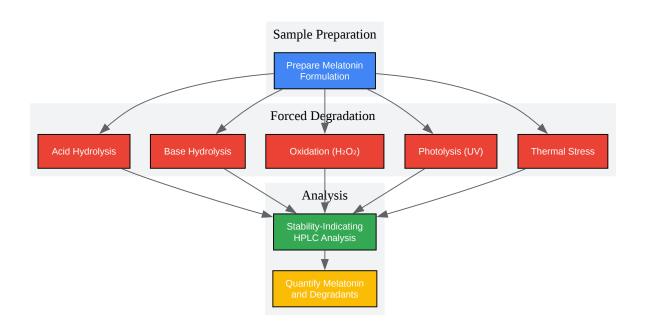
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Caption: Kynuric Degradation Pathway of Melatonin.

## **Experimental Workflow for Stability Analysis**

The logical flow for assessing the stability of melatonin in a pharmaceutical formulation is outlined below.





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Caption: Experimental Workflow for Melatonin Stability Assessment.

#### Conclusion

A comprehensive understanding of the solubility and stability of melatonin is fundamental for the successful development of robust and effective pharmaceutical products. This guide has summarized key data on melatonin's solubility in various solvents and its stability under different environmental conditions. The provided experimental protocols and visual representations of degradation pathways offer a practical framework for researchers and formulation scientists. By carefully considering these physicochemical properties, it is possible to design optimized melatonin formulations with enhanced bioavailability and shelf-life, ultimately contributing to its therapeutic efficacy.



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